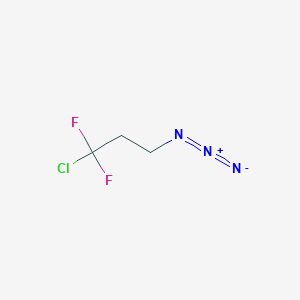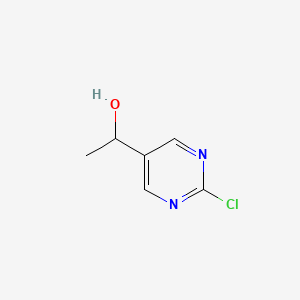
1-(2-Chloropyrimidin-5-yl)ethan-1-ol
Overview
Description
1-(2-Chloropyrimidin-5-yl)ethan-1-ol is a chemical compound with the molecular formula C₆H₇ClN₂O and a molecular weight of 158.58 g/mol . This compound is characterized by the presence of a chloropyrimidine ring attached to an ethan-1-ol moiety. It is commonly used in various fields of scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Chloropyrimidin-5-yl)ethan-1-ol typically involves the reaction of 2-chloropyrimidine with an appropriate ethan-1-ol derivative under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-(2-Chloropyrimidin-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure optimal reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Chloropyrimidin-5-yl)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-(2-Chloropyrimidin-5-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The chloropyrimidine ring can form hydrogen bonds and other interactions with target proteins, influencing their function and resulting in various biological effects .
Comparison with Similar Compounds
1-(2-Chloropyrimidin-5-yl)ethan-1-ol can be compared with other similar compounds, such as:
1-(2-Chloropyrimidin-5-yl)ethanone: This compound has a similar structure but with a ketone group instead of an alcohol group, leading to different chemical reactivity and applications.
2-Chloropyrimidine: This simpler compound lacks the ethan-1-ol moiety and is used as a precursor in the synthesis of more complex derivatives.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-(2-chloropyrimidin-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4(10)5-2-8-6(7)9-3-5/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCGRSGPIGTELP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(N=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


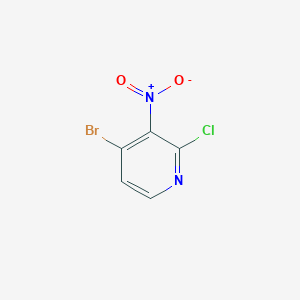
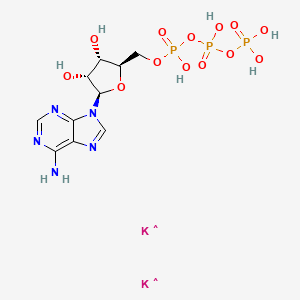
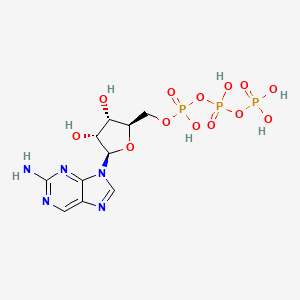
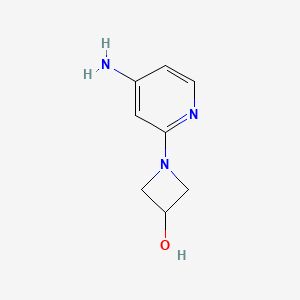
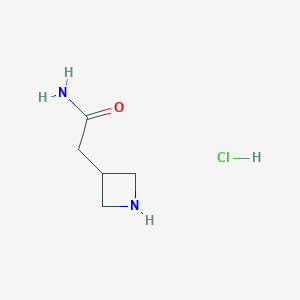
![[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1383499.png)
![2-(8-Benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid hydrochloride](/img/structure/B1383500.png)
![1,3-Propanediamine, N1-[8-bromo-7-(trifluoromethyl)imidazo[1,2-a]quinoxalin-4-yl]-](/img/structure/B1383501.png)





